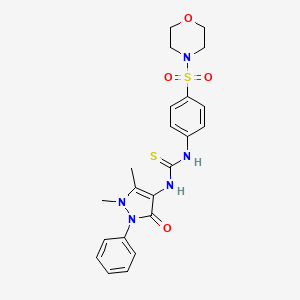![molecular formula C13H14FN3 B7464347 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)
3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is not yet fully understood. However, it is believed to interact with the GABA-A receptor in the brain, which is responsible for regulating anxiety and other neurological functions. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression in animal models, and to have antifungal and antibacterial properties. It has also been found to have a low toxicity profile, making it a potential candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine in lab experiments is its low toxicity profile, which makes it a safe compound to work with. However, its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results. Additionally, its synthesis method can be complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. One potential direction is to further investigate its mechanism of action and how it interacts with the GABA-A receptor. Another direction is to explore its potential use in the development of new drugs for the treatment of neurological disorders and infections. Additionally, researchers could investigate new synthesis methods to improve the yield and purity of the compound, making it more widely available for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized and modified to improve the yield and purity of the compound. It has been found to have antibacterial, antifungal, and antiviral properties, and potential use in the treatment of neurological disorders. Its mechanism of action is not yet fully understood, and further research is needed to explore its potential applications and limitations.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole-3-amine in the presence of a catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield the final compound. This synthesis method has been optimized and modified to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCCGLAAJCPMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)


![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)
